molecular formula C24H30ClN7O4S B1671109 Edoxaban CAS No. 480449-70-5

Edoxaban

Cat. No.: B1671109
CAS No.: 480449-70-5
M. Wt: 548.1 g/mol
InChI Key: HGVDHZBSSITLCT-JLJPHGGASA-N
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Description

Edoxaban is a novel oral anticoagulant used primarily for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. It is also indicated for the treatment of deep vein thrombosis and pulmonary embolism following initial therapy with a parenteral anticoagulant .

Mechanism of Action

Target of Action

Edoxaban is a selective inhibitor of Factor Xa , a key protein in the coagulation cascade . By inhibiting Factor Xa, this compound prevents the stepwise amplification of protein factors needed to form blood clots .

Mode of Action

This compound works by binding reversibly to the active site of Factor Xa . This binding attenuates thrombin generation and reduces fibrin formation . The inhibition of Factor Xa in the coagulation cascade reduces thrombin generation and thrombus formation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting Factor Xa, this compound prevents the conversion of prothrombin into thrombin, a crucial step in the coagulation cascade . This results in a reduction in thrombin-induced platelet aggregation and fibrin formation .

Pharmacokinetics

This compound exhibits high oral bioavailability (approximately 62%) and is predominantly absorbed from the upper gastrointestinal tract . It reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours . This compound’s clearance involves both renal and non-renal pathways to almost equal extents . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of thrombin generation, reduction of fibrin formation, and inhibition of platelet aggregation . This compound has also been shown to have anti-inflammatory action, preventing PBMC adhesion and transmigration through the endothelium . It may also contribute to haemostasis control by reducing platelet adhesion .

Action Environment

Renal function does affect exposure to this compound . Additionally, co-administration of this compound with strong P-glycoprotein inhibitors requires this compound dose-reduction by 50% to avoid the risk of over-exposure .

Biochemical Analysis

Biochemical Properties

Edoxaban plays a crucial role in biochemical reactions by inhibiting factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin. By inhibiting factor Xa, this compound prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that this compound effectively reduces thrombin generation and thrombus formation .

Cellular Effects

This compound influences various cellular processes, particularly those related to coagulation. It inhibits thrombin-induced platelet aggregation, thereby reducing the risk of clot formation . Additionally, this compound affects cell signaling pathways involved in coagulation, leading to decreased thrombin generation and reduced platelet activation . These effects are crucial for preventing thromboembolic events in patients with atrial fibrillation and other conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to factor Xa, inhibiting its activity. This inhibition is reversible and concentration-dependent, allowing for precise control over coagulation . By preventing the conversion of prothrombin to thrombin, this compound reduces thrombin generation, which is essential for clot formation . This mechanism of action is highly specific, ensuring minimal off-target effects and improved safety .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits rapid onset of action, with peak plasma concentrations achieved within 1.5 to 2 hours after administration . The drug has a half-life of 10 to 14 hours, allowing for once-daily dosing . Over time, this compound maintains its anticoagulant effects, with minimal accumulation upon repeated dosing . Studies have shown that this compound remains stable and effective in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits factor Xa and reduces thrombin generation . At higher doses, there is an increased risk of bleeding and other adverse effects . Studies have demonstrated that dose adjustments are necessary to balance efficacy and safety, particularly in patients with renal impairment or low body weight .

Metabolic Pathways

This compound is primarily metabolized through hydrolysis, conjugation, and oxidation by cytochrome P450 3A4 . The predominant metabolite, M-4, is formed by hydrolysis and is active, though it reaches less than 10% of the exposure of the parent compound in healthy subjects . The drug is also excreted through renal and biliary pathways, with renal clearance accounting for approximately 50% of total clearance .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the action of p-glycoprotein, a transporter protein that facilitates its movement across the intestinal wall . The drug has a steady-state volume of distribution of approximately 107 liters, indicating extensive distribution throughout the body . This compound’s transport and distribution are not significantly affected by food intake .

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma, where it exerts its anticoagulant effects by inhibiting factor Xa . The drug does not require specific targeting signals or post-translational modifications for its activity, as its primary function is to inhibit factor Xa in the coagulation cascade . This localization ensures that this compound effectively reduces thrombin generation and prevents clot formation .

Preparation Methods

The synthesis of Edoxaban involves several steps, starting from readily available raw materials. One of the synthetic routes includes the following steps :

    Formation of Intermediate Compounds: The synthesis begins with (1S)-3-cyclohexene-1-formic acid, which undergoes a series of reactions to form intermediate compounds. These reactions include halogenation, base-catalyzed reactions, and protection of amino groups.

    Ammonolysis and Deprotection: The intermediate compounds are then subjected to ammonolysis and deprotection reactions to form the final product.

    Carboxylation and Condensation: The final steps involve carboxylation and condensation reactions to yield this compound.

Industrial production methods focus on optimizing yield, reducing costs, and ensuring the stability and quality of the product. These methods often involve the use of catalysts, controlled reaction conditions, and purification steps to achieve high purity and consistent quality .

Chemical Reactions Analysis

Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-JLJPHGGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197398
Record name Edoxaban
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Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Edoxaban is a selective inhibitor of factor Xa, a serine endopeptidase of the clotting cascade required for cleavage of prothrombin into thrombin., Edoxaban tosylate monohydrate, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by edoxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. The drug binds directly and selectively to factor Xa without the need for a cofactor (e.g., antithrombin III), and inhibits both free and prothrombinase-bound factor Xa as well as thrombin-induced platelet aggregation.
Record name Edoxaban
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Record name Edoxaban
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Color/Form

White to pale yellowish-white crystalline powder

CAS No.

480449-70-5
Record name Edoxaban
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Record name Edoxaban [USAN:INN]
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Record name Edoxaban
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Record name Edoxaban
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Record name Ethanediamide, N1-(5-chloro-2-pyridinyl)-N2-[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]
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Record name EDOXABAN
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Record name Edoxaban
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Crystals as monohydrate from ethanol + water. MP: 245-48 (decomposes) /Edoxaban tosylate/
Record name Edoxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8406
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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